molecular formula C24H20S3Si B14465189 Phenyl[tris(phenylsulfanyl)]silane CAS No. 65849-32-3

Phenyl[tris(phenylsulfanyl)]silane

Cat. No.: B14465189
CAS No.: 65849-32-3
M. Wt: 432.7 g/mol
InChI Key: PMMXBZBWTHPXBN-UHFFFAOYSA-N
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Description

Phenyl[tris(phenylsulfanyl)]silane is an organosilicon compound characterized by a silicon atom bonded to a phenyl group and three phenylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl[tris(phenylsulfanyl)]silane can be synthesized through a multi-step process involving the reaction of phenylmagnesium bromide with silicon tetrachloride, followed by the introduction of phenylsulfanyl groups. The general synthetic route involves:

    Formation of Phenylsilane: Phenylmagnesium bromide reacts with silicon tetrachloride to form phenylsilane.

    Introduction of Phenylsulfanyl Groups: Phenylsilane is then treated with phenylsulfanyl chloride under controlled conditions to yield this compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Phenyl[tris(phenylsulfanyl)]silane undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanyl groups can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form simpler organosilicon compounds.

    Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or organolithium compounds are often employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Simpler organosilicon compounds.

    Substitution: Various substituted organosilicon compounds.

Scientific Research Applications

Phenyl[tris(phenylsulfanyl)]silane has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.

    Materials Science:

    Biology and Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which Phenyl[tris(phenylsulfanyl)]silane exerts its effects involves interactions with various molecular targets and pathways. The phenylsulfanyl groups can participate in redox reactions, while the silicon atom can form stable bonds with other elements, facilitating the formation of complex structures.

Comparison with Similar Compounds

Similar Compounds

    Phenylsilane: Structurally similar but lacks the phenylsulfanyl groups.

    Tris(phenylsulfanyl)silane: Similar but without the phenyl group attached to the silicon atom.

Uniqueness

Phenyl[tris(phenylsulfanyl)]silane is unique due to the presence of both phenyl and phenylsulfanyl groups, which confer distinct chemical and physical properties

Properties

CAS No.

65849-32-3

Molecular Formula

C24H20S3Si

Molecular Weight

432.7 g/mol

IUPAC Name

phenyl-tris(phenylsulfanyl)silane

InChI

InChI=1S/C24H20S3Si/c1-5-13-21(14-6-1)25-28(24-19-11-4-12-20-24,26-22-15-7-2-8-16-22)27-23-17-9-3-10-18-23/h1-20H

InChI Key

PMMXBZBWTHPXBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Si](SC2=CC=CC=C2)(SC3=CC=CC=C3)SC4=CC=CC=C4

Origin of Product

United States

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